An In-depth Technical Guide to 3-(Trifluoromethyl)formanilide: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis
An In-depth Technical Guide to 3-(Trifluoromethyl)formanilide: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis
Abstract
This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)formanilide, a pivotal chemical intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of the trifluoromethyl group (–CF₃) into molecular scaffolds has become a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and binding affinity.[1][2][3] This document delves into the chemical and physical properties of 3-(Trifluoromethyl)formanilide, its synthesis, spectroscopic characterization, and its significant applications as a versatile building block. Safety protocols and handling guidelines are also discussed to ensure its effective and safe utilization in a research and development setting.
Introduction: The Significance of the Trifluoromethyl Moiety
The introduction of fluorine and fluorinated groups into organic molecules is a well-established strategy in drug design to modulate a compound's physicochemical and biological properties.[2][4] The trifluoromethyl (TFM) group, in particular, is of immense interest due to its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability owing to the strength of the carbon-fluorine bond.[1][2] These characteristics can lead to improved pharmacokinetic profiles, enhanced binding to biological targets, and increased bioavailability of drug candidates.[2][3] 3-(Trifluoromethyl)formanilide, also known as N-(3-Trifluoromethylphenyl)formamide, serves as a crucial precursor for introducing the 3-(trifluoromethyl)phenyl moiety into a wide range of complex molecules, making it a valuable tool for medicinal and agricultural chemists.[3][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-(Trifluoromethyl)formanilide is essential for its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 657-78-3 | [5][6] |
| Molecular Formula | C₈H₆F₃NO | [5][6][7] |
| Molecular Weight | 189.13 g/mol | [5][6][7] |
| Synonyms | N-(3-Trifluoromethylphenyl)formamide, α,α,α-Trifluoro-m-formotoluidide, 3'-(Trifluoromethyl)formanilide | [5] |
| Appearance | Not explicitly stated, but related anilines are often liquids or low-melting solids. | |
| Predicted XlogP | 2.6 | [8] |
Synthesis of 3-(Trifluoromethyl)formanilide
The primary route for the synthesis of 3-(Trifluoromethyl)formanilide involves the formylation of 3-(trifluoromethyl)aniline. This reaction is a classic example of N-acylation.
Reaction Scheme
The synthesis proceeds via the reaction of 3-(trifluoromethyl)aniline with a formylating agent, typically formic acid.
Caption: Synthesis of 3-(Trifluoromethyl)formanilide from 3-(trifluoromethyl)aniline.
Step-by-Step Experimental Protocol
This protocol is a generalized procedure based on standard formylation reactions of anilines.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(trifluoromethyl)aniline (1.0 equivalent).
-
Addition of Reagent: To the aniline, add an excess of formic acid (e.g., 2-3 equivalents). The use of excess formic acid drives the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) for a specified period (typically 2-4 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining formic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(Trifluoromethyl)formanilide.
Causality Behind Experimental Choices
-
Excess Formic Acid: Using an excess of the formylating agent ensures that the limiting reactant, 3-(trifluoromethyl)aniline, is fully consumed, maximizing the yield.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the formylation to occur at a reasonable rate.
-
Precipitation in Water: 3-(Trifluoromethyl)formanilide is an organic compound with limited solubility in water, while formic acid is highly soluble. This difference in solubility allows for a simple and effective initial purification step.
-
Recrystallization: This is a standard technique for purifying solid organic compounds, removing impurities and resulting in a product with high purity.
Spectroscopic Characterization
The structure of 3-(Trifluoromethyl)formanilide can be confirmed using various spectroscopic methods. While a specific spectrum for this compound was not found in the initial search, the expected spectral features can be predicted based on its structure and data from similar compounds like 3'-(trifluoromethyl)acetanilide.[9]
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons and the formyl proton. The aromatic protons would appear as a complex multiplet in the range of 7.0-8.0 ppm. The formyl proton (N-CHO) would likely appear as a singlet or a doublet (due to coupling with the N-H proton) further downfield, around 8.0-8.5 ppm. The N-H proton signal would also be present.
-
¹³C NMR: The carbon NMR would show distinct signals for the trifluoromethyl carbon, the aromatic carbons, and the carbonyl carbon of the formyl group.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O (amide I) stretch, typically around 1650-1680 cm⁻¹. An N-H stretching vibration would be observed around 3200-3400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (189.13 g/mol ).[5][6][7]
Applications in Drug Discovery and Agrochemicals
3-(Trifluoromethyl)formanilide is a valuable building block for the synthesis of a variety of biologically active molecules. The 3-(trifluoromethyl)phenylamine core is a common feature in many pharmaceuticals.
Role as a Synthetic Intermediate
The formyl group in 3-(Trifluoromethyl)formanilide can serve as a protecting group for the amine or can be a precursor for other functional groups. More commonly, the parent amine, 3-(trifluoromethyl)aniline, is used directly in coupling reactions. However, the formanilide can be a stable, solid intermediate that is easily handled and deprotected when needed.
Examples of Biologically Active Molecules
The 3-(trifluoromethyl)aniline scaffold, for which the formanilide is a derivative, is present in numerous drugs. For instance, it is a key component in the synthesis of:
-
Sorafenib: An anticancer drug, is synthesized using a derivative of 3-(trifluoromethyl)aniline.[1]
-
Thiourea Derivatives: Compounds incorporating the 3-(trifluoromethyl)phenyl moiety have been synthesized and evaluated for their antimicrobial and cytotoxic activities.
The trifluoromethyl group in these molecules often contributes to increased efficacy and improved pharmacokinetic properties.[3][10]
Caption: The 3-(trifluoromethyl)aniline scaffold in pharmaceuticals and agrochemicals.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(Trifluoromethyl)formanilide was not retrieved in detail, the safety precautions for its precursor, 3-(trifluoromethyl)aniline, should be considered as a baseline.
-
Hazards: 3-(Trifluoromethyl)aniline is toxic by ingestion and inhalation and is an irritant.[11][12] It is harmful if it comes into contact with the skin and can cause serious eye damage.[12][13]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[13]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
3-(Trifluoromethyl)formanilide is a strategically important molecule in the field of organic synthesis, particularly for the development of new drugs and agrochemicals. Its utility stems from the beneficial properties imparted by the trifluoromethyl group. A clear understanding of its synthesis, properties, and safe handling is crucial for researchers and scientists aiming to leverage this versatile building block in their discovery programs. The continued exploration of trifluoromethylated compounds promises to yield novel solutions to challenges in medicine and agriculture.
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